molecular formula C17H17FN2O3 B6539623 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060252-34-7

2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539623
CAS No.: 1060252-34-7
M. Wt: 316.33 g/mol
InChI Key: RPKRSOXLQOHPNU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is an organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a methylcarbamoyl-substituted phenyl group connected via an acetamide linkage. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.

    Amide Bond Formation: The 2-(2-fluorophenoxy)acetyl chloride is then reacted with 4-aminomethylbenzamide under controlled conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetamide moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines are common products.

    Substitution: Depending on the nucleophile, substituted phenoxy derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound might exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects. Research could focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the acetamide linkage might influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
  • **2-

Properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-6-8-13(9-7-12)20-17(22)11-23-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKRSOXLQOHPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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